molecular formula C17H25NO2 B5568377 1-[2-(3,4-dimethylphenoxy)propanoyl]-3-methylpiperidine

1-[2-(3,4-dimethylphenoxy)propanoyl]-3-methylpiperidine

Cat. No. B5568377
M. Wt: 275.4 g/mol
InChI Key: ZWQCYYSMIWAJIQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds structurally related to "1-[2-(3,4-dimethylphenoxy)propanoyl]-3-methylpiperidine" often involves complex organic reactions, aiming at achieving high selectivity and yield. For instance, the synthesis of similar piperidine derivatives has been reported, where strategic functional group introductions and ring formations were employed to achieve the desired molecular framework. The synthesis process can include steps such as reductive amination, halogenation, and coupling reactions, providing insights into the methods that could be applied to synthesize the compound (Xi et al., 2011).

Molecular Structure Analysis

The molecular structure of "1-[2-(3,4-dimethylphenoxy)propanoyl]-3-methylpiperidine" and related compounds reveals a complex arrangement of atoms and bonds, characterized by the presence of aromatic rings, heteroatoms, and chiral centers. The analysis of similar compounds through techniques such as X-ray crystallography has provided detailed information on their conformation, stereochemistry, and intermolecular interactions, which are crucial for understanding their reactivity and properties (Anh et al., 2008).

Chemical Reactions and Properties

"1-[2-(3,4-dimethylphenoxy)propanoyl]-3-methylpiperidine" is expected to participate in a variety of chemical reactions, leveraging its functional groups. The reactivity can be influenced by factors such as the presence of the phenoxy and piperidine moieties, which may undergo reactions including nucleophilic substitution, oxidation, and cyclization. Studies on similar molecules have shown that modifications on the aromatic ring or the nitrogen-containing ring can significantly alter their biological and chemical behavior, making them subjects of interest in medicinal chemistry and synthetic organic chemistry (Berardi et al., 2003).

Physical Properties Analysis

The physical properties of a compound like "1-[2-(3,4-dimethylphenoxy)propanoyl]-3-methylpiperidine" are determined by its molecular structure. These properties include melting point, boiling point, solubility, and optical activity. Such characteristics are essential for predicting the compound's behavior in different environments and for its formulation into usable chemical entities. Research on related compounds has demonstrated how structural variations can impact these physical properties, providing a basis for understanding the physical characteristics of the compound (Ribeiro da Silva et al., 2006).

Chemical Properties Analysis

The chemical properties of "1-[2-(3,4-dimethylphenoxy)propanoyl]-3-methylpiperidine" include its acidity, basicity, reactivity towards various reagents, stability under different conditions, and its potential for forming derivatives. These properties are critical for the compound's applications in synthesis, as well as its interaction with biological systems if applicable. The study of similar compounds provides valuable insights into how structural elements like substituents on the aromatic ring or modifications on the piperidine ring influence these chemical properties (Hayes et al., 2002).

Scientific Research Applications

Scientific Research Applications

Toxicity and Environmental Impact of Similar Compounds

Research on compounds like 2,4-Dichlorophenoxyacetic acid (2,4-D) has advanced rapidly, highlighting the environmental and toxicological impacts of such chemicals. Studies have shown that these compounds can reach natural environments, leading to concerns about occupational risk, neurotoxicity, and resistance to herbicides. The focus on molecular biology, especially gene expression and assessment of exposure in human bioindicators, is crucial for future research efforts (Zuanazzi, Ghisi, & Oliveira, 2020).

Chemical and Pharmacological Properties

The synthesis and chemical properties of various compounds, including their breakdown and pharmacological effects, have been extensively studied. These include investigations into the chemistry and pharmacology of opiates and their derivatives, offering insights into their potential medical applications and molecular interactions (Brine et al., 1997).

Neurological Applications

Advancements in amyloid imaging for Alzheimer's disease diagnosis highlight the application of chemical compounds in developing diagnostic tools. Studies have focused on developing radioligands to measure amyloid in vivo, demonstrating the potential of chemical compounds in enhancing our understanding and diagnosis of neurological conditions (Nordberg, 2008).

Environmental Chemistry and Microbial Metabolism

The interaction of chemical compounds with environmental elements, including their sorption to soil and organic matter, has been a subject of study, reflecting the environmental fate of these chemicals. Research in this area aims to understand how compounds like phenoxy herbicides interact with various environmental components (Werner, Garratt, & Pigott, 2012).

Mechanism of Action

The mechanism of action of this compound would depend on its structure and the target it interacts with. Many piperidine derivatives have biological activity and are used in the development of drugs .

Future Directions

The future research directions for this compound could include exploring its potential biological activity and developing methods for its synthesis. Piperidine derivatives are an active area of research in medicinal chemistry .

properties

IUPAC Name

2-(3,4-dimethylphenoxy)-1-(3-methylpiperidin-1-yl)propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO2/c1-12-6-5-9-18(11-12)17(19)15(4)20-16-8-7-13(2)14(3)10-16/h7-8,10,12,15H,5-6,9,11H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWQCYYSMIWAJIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C(=O)C(C)OC2=CC(=C(C=C2)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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